molecular formula C22H19Cl2N5O3 B2704576 8-{3-[(2,6-Dichlorophenyl)methoxy]phenyl}-1,3-dimethyl-1,3,5-trihydroimidazoli dino[1,2-h]purine-2,4-dione CAS No. 1020972-11-5

8-{3-[(2,6-Dichlorophenyl)methoxy]phenyl}-1,3-dimethyl-1,3,5-trihydroimidazoli dino[1,2-h]purine-2,4-dione

Cat. No.: B2704576
CAS No.: 1020972-11-5
M. Wt: 472.33
InChI Key: RQXYXKNCTZQRSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-{3-[(2,6-Dichlorophenyl)methoxy]phenyl}-1,3-dimethyl-1,3,5-trihydroimidazoli dino[1,2-h]purine-2,4-dione is a useful research compound. Its molecular formula is C22H19Cl2N5O3 and its molecular weight is 472.33. The purity is usually 95%.
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Scientific Research Applications

Inhibition of Chymase Activity

  • A study by Niwata et al. (1997) focused on derivatives of imidazolidine-2,4-dione, similar in structure to the chemical , as inhibitors of human heart chymase. This research is significant for understanding the role of such compounds in modulating enzyme activity, potentially relevant to cardiovascular diseases (Niwata et al., 1997).

Serotonin Receptor Ligands

  • Jurczyk et al. (2004) investigated pyrimido[2,1-f]purine-2,4-dione derivatives as ligands for serotonin receptors. These compounds showed high affinity for 5-HT(1A) receptors, indicating their potential in psychiatric and neurological research (Jurczyk et al., 2004).

Oxidative Transformations in Organic Chemistry

  • Matsuura et al. (1992) explored the oxidative transformation of similar compounds into imidazolone derivatives, providing insights into organic synthesis processes and the potential creation of novel compounds (Matsuura et al., 1992).

Analgesic Properties

  • Zygmunt et al. (2015) studied 8-methoxy-1,3-dimethyl-2,6-dioxo-purin-7-yl derivatives for their analgesic properties. This research is pertinent in understanding the pain-relieving potential of similar chemical structures (Zygmunt et al., 2015).

Preliminary Pharmacological Evaluation

  • Zagórska et al. (2009) synthesized and evaluated imidazo[2,1-f]purine-2,4-dione derivatives, focusing on their potential anxiolytic and antidepressant activities. This highlights the possible applications in mental health treatments (Zagórska et al., 2009).

Hypoglycemic and Hypolipidemic Activity

  • Kim et al. (2004) explored substituted pyridines and purines containing 2,4-thiazolidinedione, assessing their effect on triglyceride accumulation and potential use in diabetic and lipid disorders (Kim et al., 2004).

Antiviral Activity

  • Research by Kim et al. (1978) on imidazo[1,2-a]-s-triazine nucleosides, related to purine analogues, showed moderate activity against rhinoviruses, contributing to antiviral drug development (Kim et al., 1978).

Properties

IUPAC Name

6-[3-[(2,6-dichlorophenyl)methoxy]phenyl]-2,4-dimethyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19Cl2N5O3/c1-26-19-18(20(30)27(2)22(26)31)29-10-9-28(21(29)25-19)13-5-3-6-14(11-13)32-12-15-16(23)7-4-8-17(15)24/h3-8,11H,9-10,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQXYXKNCTZQRSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N3CCN(C3=N2)C4=CC(=CC=C4)OCC5=C(C=CC=C5Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19Cl2N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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